
lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane is a chemical compound that features a lithium ion coordinated with a furan and dioxane moiety. Compounds containing lithium are often of interest due to their applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane typically involves the reaction of a furan derivative with a dioxane derivative in the presence of a lithium source. Common lithium sources include lithium hydroxide or lithium chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may be conducted at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dihydrofuran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of advanced materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxepane: Contains a dioxepane ring, offering different chemical properties.
Uniqueness
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane is unique due to its specific ring structure and the presence of a lithium ion. This combination can impart distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
88308-81-0 |
|---|---|
Formule moléculaire |
C8H9LiO3 |
Poids moléculaire |
160.1 g/mol |
Nom IUPAC |
lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane |
InChI |
InChI=1S/C8H9O3.Li/c1-3-7(9-4-1)8-10-5-2-6-11-8;/h1,3,8H,2,5-6H2;/q-1;+1 |
Clé InChI |
ASDCUERAMIDUSY-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1COC(OC1)C2=CC=[C-]O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


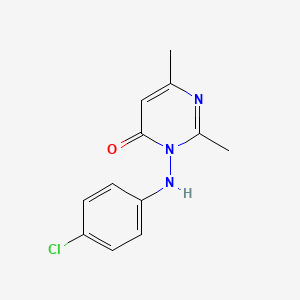
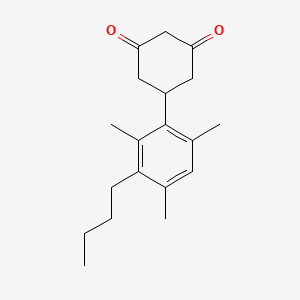
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
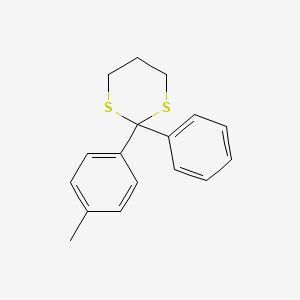
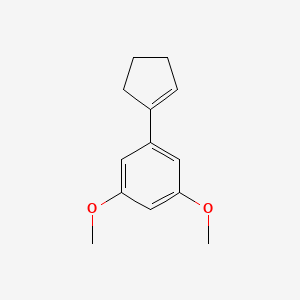
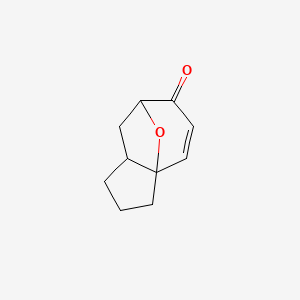
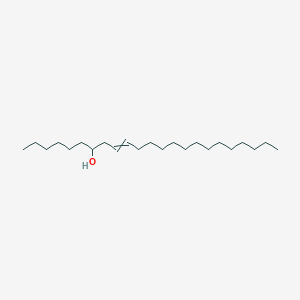
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)
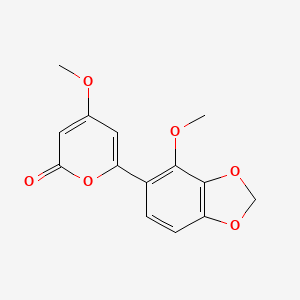
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
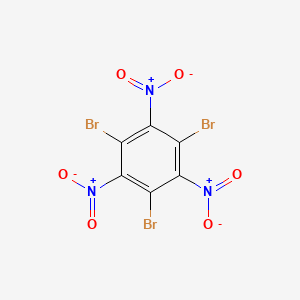
![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)
